molecular formula C19H23N3O5S B2559454 methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate CAS No. 2319722-61-5

methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate

Cat. No. B2559454
CAS RN: 2319722-61-5
M. Wt: 405.47
InChI Key: TVLPVLCJCOPJCC-UHFFFAOYSA-N
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Description

Methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Retro-Michael Reaction

The compound has been synthesized using a catalytic protocol involving ionic organic solids. Specifically, 1,3-bis(carboxymethyl)imidazolium chloride serves as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology allows for the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. However, the yield is moderate due to the retro-Michael reaction. Both the preparation of the chalcone and the triazole Michael addition exhibit good green metrics.

a. Antifungal and Antibacterial Agents: Triazole derivatives have been explored as efficient components in fungicides, bactericides, and herbicides. The synthesized compound may exhibit antifungal or antibacterial properties, making it relevant for agricultural or pharmaceutical research.

b. β-Azolyl Ketones in Drug Discovery: Given the compound’s β-azolyl ketone motif, it could serve as a scaffold for drug discovery. Researchers might investigate its interactions with biological targets, potentially leading to novel therapeutic agents.

c. Catalysis and Green Chemistry: The use of ionic organic solids as catalysts aligns with green chemistry principles. Further studies could explore the catalytic activity of similar compounds and their applications in sustainable synthesis.

d. Privileged Structures and Binding: The compound’s stability and ability to bind through hydrogen bonding make it interesting for exploring interactions with “privileged structures.” Investigating its binding affinity with relevant biomolecules could reveal valuable insights.

e. Bioavailability Enhancement: Researchers could assess the compound’s bioavailability and explore formulation strategies to improve its delivery to target tissues. This could be relevant for drug development.

f. Mechanistic Studies: Understanding the retro-Michael reaction and factors affecting yield could lead to improved synthetic methodologies. Mechanistic investigations would shed light on the reaction pathways.

properties

IUPAC Name

methyl 4-methoxy-3-[(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-17-7-4-13(19(23)27-2)10-18(17)28(24,25)22-14-5-6-15(22)12-16(11-14)21-9-3-8-20-21/h3-4,7-10,14-16H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLPVLCJCOPJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-methoxy-3-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate

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